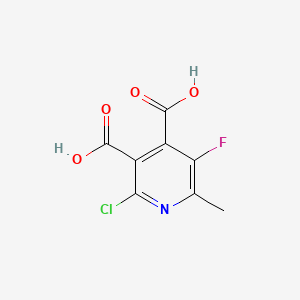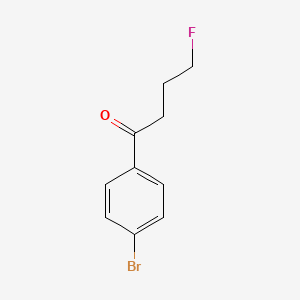
1-(4-Bromophenyl)-4-fluorobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-4-fluorobutan-1-one is an organic compound with the molecular formula C10H10BrFO It is characterized by the presence of a bromophenyl group and a fluorobutanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-4-fluorobutan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl bromide with 4-fluorobutanone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)-4-fluorobutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-4-fluorobutan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-4-fluorobutan-1-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the bromophenyl and fluorobutanone groups allows for strong interactions with the target proteins, leading to inhibition of their activity .
Comparaison Avec Des Composés Similaires
- 1-(4-Bromophenyl)-2-fluorobutan-1-one
- 1-(4-Bromophenyl)-4-chlorobutan-1-one
- 1-(4-Bromophenyl)-4-methylbutan-1-one
Comparison: 1-(4-Bromophenyl)-4-fluorobutan-1-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C10H10BrFO |
|---|---|
Poids moléculaire |
245.09 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-4-fluorobutan-1-one |
InChI |
InChI=1S/C10H10BrFO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2,7H2 |
Clé InChI |
HCQBZSAGRLIUER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)CCCF)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-thione](/img/structure/B14898341.png)

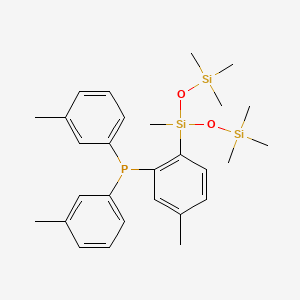
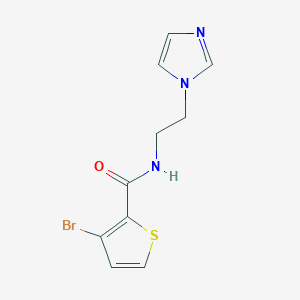
![(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B14898384.png)

![N-(3-hydroxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14898403.png)
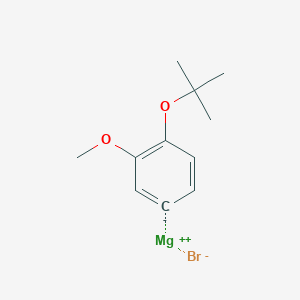

![Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14898424.png)
